1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}octahydroquinolin-4(1H)-one
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Overview
Description
1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]carbonyl}octahydro-4(1H)-quinolinone is a chemical compound with the molecular formula C14H17F2N3O2 . This compound is notable for its unique structure, which includes a difluoromethyl group attached to a pyrazole ring, and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]carbonyl}octahydro-4(1H)-quinolinone involves several steps. One common method includes the reaction of difluoroacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . This ester is then hydrolyzed with sodium hydroxide to yield the desired compound . Industrial production methods often optimize these steps to increase yield and reduce costs, such as using nanoscale titanium dioxide for catalytic esterification .
Chemical Reactions Analysis
1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]carbonyl}octahydro-4(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, often using reagents like chlorine or bromine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]carbonyl}octahydro-4(1H)-quinolinone has several scientific research applications:
Biology: The compound’s derivatives are studied for their antifungal properties against phytopathogenic fungi.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The primary mechanism of action for compounds derived from 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]carbonyl}octahydro-4(1H)-quinolinone involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain . By inhibiting SDH, these compounds disrupt the energy production process in fungal cells, leading to their death .
Comparison with Similar Compounds
Similar compounds include other succinate dehydrogenase inhibitors (SDHIs) such as:
- Boscalid
- Bixafen
- Fluxapyroxad
- Isopyrazam
- Pydiflumetofen
- Sedaxane
What sets 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]carbonyl}octahydro-4(1H)-quinolinone apart is its unique difluoromethyl group, which enhances its fungicidal efficacy . This structural feature is less common among other SDHIs, making it a valuable compound in the development of new fungicides.
Properties
Molecular Formula |
C14H17F2N3O2 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazole-3-carbonyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one |
InChI |
InChI=1S/C14H17F2N3O2/c15-14(16)19-11(5-7-17-19)13(21)18-8-6-12(20)9-3-1-2-4-10(9)18/h5,7,9-10,14H,1-4,6,8H2 |
InChI Key |
RUIVCVUSNJNQDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)CCN2C(=O)C3=CC=NN3C(F)F |
Origin of Product |
United States |
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